molecular formula C15H14BrN3OS B12013627 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone CAS No. 351009-06-8

5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12013627
CAS No.: 351009-06-8
M. Wt: 364.3 g/mol
InChI Key: TXOQLLOOXSHJEY-LICLKQGHSA-N
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Description

5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone (CAS Number: 351009-06-8) is a chemical compound with the molecular formula C15H14BrN3OS. It belongs to the class of thiosemicarbazones, which are versatile compounds known for their diverse biological activities. This compound features a benzaldehyde moiety substituted with a bromine atom, a methoxy group, and an N-phenylthiosemicarbazone functional group.

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone involves the condensation of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound in the laboratory for research purposes.

Chemical Reactions Analysis

Reactivity: 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substitution reactions may occur at the bromine or methoxy positions.

    Condensation: The compound can react with other nucleophiles or electrophiles to form new compounds.

Common Reagents and Conditions:

    Bromine: Used for bromination reactions.

  • Hydrogen peroxide (H2O2) : Employed in oxidation reactions.
  • Thiosemicarbazides : React with aldehydes to form thiosemicarbazones.
  • Acids or bases : May catalyze condensation reactions.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an alcohol or amine.

Scientific Research Applications

5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone finds applications in various scientific fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for its potential antimicrobial, antiviral, or antitumor properties.
  • Medicine : Studied for its pharmacological effects and potential therapeutic applications.
  • Industry : May serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related thiosemicarbazones or benzaldehyde derivatives to highlight the uniqueness of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone.

Remember that this compound’s properties and applications continue to be investigated, and further research is essential to fully understand its potential

Properties

CAS No.

351009-06-8

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H14BrN3OS/c1-20-14-8-7-12(16)9-11(14)10-17-19-15(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)/b17-10+

InChI Key

TXOQLLOOXSHJEY-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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